4-[4-(2-chlorophenoxy)butyl]morpholine
Description
4-[4-(2-Chlorophenoxy)butyl]morpholine is a morpholine derivative characterized by a butyl chain substituted with a 2-chlorophenoxy group at the 4-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks and their ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability . The 2-chlorophenoxy group introduces steric and electronic effects, which may influence binding affinity and biological activity.
Properties
IUPAC Name |
4-[4-(2-chlorophenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-13-5-1-2-6-14(13)18-10-4-3-7-16-8-11-17-12-9-16/h1-2,5-6H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUFHFSUBJAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-chlorophenoxy)butyl]morpholine typically involves the reaction of 2-chlorophenol with 1,4-dibromobutane to form 4-(2-chlorophenoxy)butyl bromide. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions generally include the use of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-chlorophenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-[4-(2-chlorophenoxy)butyl]morpholinone, while reduction could produce this compound alcohol.
Scientific Research Applications
4-[4-(2-chlorophenoxy)butyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorophenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
- 4-(4-Nitrophenyl)thiomorpholine (): Replacing the morpholine oxygen with sulfur (thiomorpholine) increases lipophilicity (cLogP ~2.5 vs. ~1.8 for morpholine analogs) and introduces metabolic "soft spots" due to sulfur oxidation . The nitro group enhances electron-withdrawing effects, contrasting with the electron-donating 2-chlorophenoxy group in the target compound. Key Difference: Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds, absent in morpholine analogs, altering solid-state packing .
- 4-[2-(Methylsulphonyl)phenyl]morpholine (): The methylsulphonyl group enhances solubility and hydrogen-bonding capacity compared to the chlorophenoxy group. This compound (MW 241.31 g/mol) is used in advanced R&D for its stability and purity .
Functional Group Modifications and Activity
- Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Derivatives (): Morpholine units with para-chlorophenyl groups (cLogP = 4.3) exhibit higher inhibitory potency than those with methoxy or naphthyloxy substituents (cLogP = 3.2–3.8), suggesting chlorophenoxy groups enhance hydrophobic interactions .
Data Tables
Table 1: Physicochemical Properties of Selected Morpholine Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | cLogP | Key Feature(s) |
|---|---|---|---|---|
| 4-[4-(2-Chlorophenoxy)butyl]morpholine | 2-Chlorophenoxybutyl | ~279.8* | ~4.0* | High lipophilicity, steric bulk |
| 4-(4-Nitrophenyl)thiomorpholine | 4-Nitrophenyl | 226.30 | 2.5 | Sulfur substitution, dimerization |
| 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine | Fluorine/methoxy | 225.27 | 1.9 | Hydrogen-bonding capacity |
| 4-[2-(Methylsulphonyl)phenyl]morpholine | Methylsulphonyl | 241.31 | 1.2 | Enhanced solubility |
*Estimated based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
